6-Hydroxy-1-naphthoic acid
Overview
Description
6-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) at the 6th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydrolysis of 1-cyanonaphthalene-6-sulfonic acid. This process includes the use of 10% potassium hydroxide (KOH) and potassium hydroxide fusion at 260°C . Another method involves the reaction of furoic acid and anisole under the catalysis of Lewis acid to prepare 6-methoxy-1-naphthoic acid, followed by demethylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxynaphthoic acids.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Cytochrome P450 monooxygenase (CYP199A2) is commonly used for the oxidation of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.
Major Products Formed
Oxidation: 6,7-Dihydroxy-2-naphthoic acid.
Substitution: Various substituted naphthoic acids depending on the reagents used.
Scientific Research Applications
6-Hydroxy-1-naphthoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-naphthoic acid involves its interaction with various molecular targets. For example, it inhibits the activity of protein kinases by binding to ATP, which blocks the phosphorylation of tyrosine residues . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
- 2-Hydroxy-1-naphthoic acid
- 3-Hydroxy-1-naphthoic acid
- 4-Hydroxy-1-naphthoic acid
- 5-Hydroxy-1-naphthoic acid
- 7-Hydroxy-1-naphthoic acid
- 8-Hydroxy-1-naphthoic acid
These compounds differ in the position of the hydroxyl group on the naphthalene ring, which can influence their chemical properties and reactivity . The unique positioning of the hydroxyl group in this compound contributes to its specific chemical behavior and applications.
Properties
IUPAC Name |
6-hydroxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUKCIXTRWAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420184 | |
Record name | 6-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-17-4 | |
Record name | 6-Hydroxy-1-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Hydroxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxy-1-naphthoic acid interact with its biological targets?
A1: One study investigated the interaction of this compound with Vibrio fischeri ES114 uridine phosphorylase (UpP). [] The crystal structure of the complex revealed that this compound binds to the enzyme's active site. [] While the specific downstream effects of this binding weren't elaborated upon in the abstract, the study suggests that this compound acts as a ligand for UpP, potentially inhibiting its enzymatic activity. []
Q2: Are there any methods to enhance the yield of this compound derivatives?
A2: Yes, one study describes a method for improving the yield of methyl-6-methoxy-1-naphthalene carboxylate, a derivative of this compound. [] The researchers achieved this by reacting dimethyl sulfate with this compound in a specific organic solvent. [] This solvent was characterized by a flash point exceeding 10°C and insolubility in water. [] The reaction also involved the presence of mixed alkali metal carbonates and hydroxides. []
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